molecular formula C11H17N3O4S B14135974 N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 1171706-59-4

N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B14135974
CAS No.: 1171706-59-4
M. Wt: 287.34 g/mol
InChI Key: MHOABFDKNQXCEL-UHFFFAOYSA-N
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Description

N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydropyrimidine ring, and a sulfonamide group. The presence of these functional groups contributes to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-methylcyclohexylamine, which is then reacted with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is further reacted with a dihydropyrimidine derivative under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized compounds with different chemical properties .

Scientific Research Applications

N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The sulfonamide group plays a crucial role in these interactions, as it can form hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-methylcyclohexyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the tetrahydropyrimidine ring and the sulfonamide group allows for versatile applications in various scientific fields .

Properties

CAS No.

1171706-59-4

Molecular Formula

C11H17N3O4S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(2-methylcyclohexyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C11H17N3O4S/c1-7-4-2-3-5-8(7)14-19(17,18)9-6-12-11(16)13-10(9)15/h6-8,14H,2-5H2,1H3,(H2,12,13,15,16)

InChI Key

MHOABFDKNQXCEL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CNC(=O)NC2=O

Origin of Product

United States

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